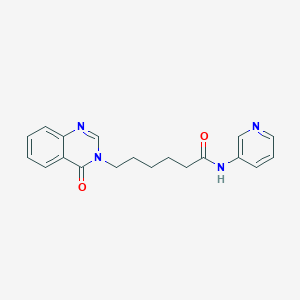

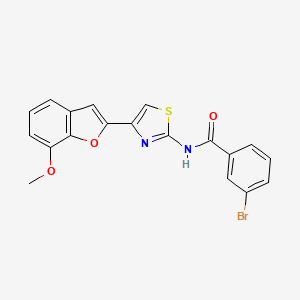

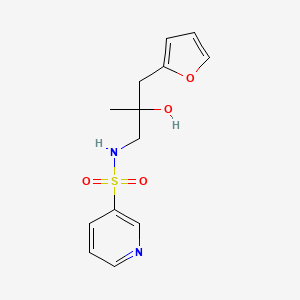

6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazoline derivatives, such as 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide, has been a topic of interest in medicinal chemistry . The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .Molecular Structure Analysis

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2 . It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Chemical Reactions Analysis

Quinazoline derivatives have drawn immense attention owing to their significant biological activities . A diverse range of molecules having quinazoline moiety are reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .Scientific Research Applications

Organic Synthesis and Catalysis

Quinazolinone derivatives have been widely explored for their roles in the synthesis of complex heterocyclic compounds, which are crucial in medicinal chemistry and material science. For instance, Yavari et al. (2006) demonstrated the synthesis of trichloromethylated bridgehead N-heterocycles using hexachloroacetone and activated acetylenes in the presence of N-heterocycles, highlighting the reactivity of similar structural motifs in synthesizing indolizines and oxazino[2,3-a]isoquinolines (Yavari, Sabbaghan, & Hossaini, 2006). Additionally, the work by Zuo et al. (2016) on cobalt-catalyzed alkyne hydrosilylation showcases the potential for catalytic applications of compounds featuring pyridine and oxazoline groups, offering a route to synthesize vinylsilanes with high regioselectivity (Zuo, Yang, & Huang, 2016).

Biological Activity

Quinazolinone and pyridine derivatives are also significant for their biological activities. The synthesis and evaluation of novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents by Farag et al. (2012) exemplify the therapeutic potential of these compounds. This study synthesized derivatives having Schiff bases, oxazolone, and various heterocyclic moieties, which were screened for anti-inflammatory and analgesic activities (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012). Furthermore, the design, synthesis, and evaluation of 4-thiazolidinone derivatives containing pyridine and quinazoline moiety for antimicrobial activities by Desai et al. (2020) show the effectiveness of such compounds against various bacterial and fungal strains, highlighting the potential for discovering new antimicrobial agents (Desai, Jadeja, Jadeja, Khedkar, & Jha, 2020).

Chemical Sensors

Quinazolinone derivatives have been utilized in the development of chemical sensors. Borase et al. (2016) synthesized a dihydroquinazolinone derivative for the selective recognition of Cu2+ ions, demonstrating the "turn-off" type fluorescence quenching, which could be useful in environmental monitoring and bioimaging applications (Borase, Thale, & Shankarling, 2016).

properties

IUPAC Name |

6-(4-oxoquinazolin-3-yl)-N-pyridin-3-ylhexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-18(22-15-7-6-11-20-13-15)10-2-1-5-12-23-14-21-17-9-4-3-8-16(17)19(23)25/h3-4,6-9,11,13-14H,1-2,5,10,12H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTQEZCMMTZSJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((2,5-dimethylbenzyl)thio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391970.png)

![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391972.png)

![2-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2391973.png)

![7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391980.png)

![2-Cyano-N-[[(2S,3S)-4-methyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2391984.png)

![2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol](/img/structure/B2391988.png)